1-乙基咪唑烷-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. It is a derivative of imidazolidine-2-thione, a class of compounds that have been well documented for their remarkable biological activities .

Synthesis Analysis

The synthesis of imidazolidine-2-thione derivatives involves various methods. One approach involves the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Another method involves the use of N-heterocyclic carbene (NHC)-activated aldehydes to afford open-chain aza-benzoin-type adducts, which then undergo an intramolecular aza-acetalization reaction .Molecular Structure Analysis

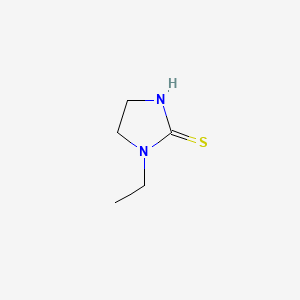

The molecular structure of imidazolidine-2-thione derivatives, including 1-ethylimidazolidine-2-thione, is characterized by a five-membered ring that is non-planar. The π-electron density is localized over the CN2S chromophore . The molecule is planar with a strong mesomeric shift of the electron pairs of the nitrogen atoms to the sulfur atom, leading to partial double-bond character of the N-C-N system .Chemical Reactions Analysis

Imidazolidine-2-thiones participate in various chemical reactions. For instance, they can undergo alkylation , halogen addition , oxidative desulfurization, and reduction to the carbene . These reactions are crucial for the synthesis of various biologically active compounds.Physical And Chemical Properties Analysis

Imidazolidine-2-thiones, including 1-ethylimidazolidine-2-thione, have unique physical and chemical properties. The principal structural peculiarity of imidazolidine-2-thiones is the presence of a thiourea fragment. The results of quantum-chemical calculations indicate a nonuniform distribution of the electron density in the imidazolidine-2-thione molecule and the presence of the maximum negative charge on the exocyclic sulfur atom .科学研究应用

抑制多巴胺β-羟化酶

一项研究表明,与1-乙基咪唑烷-2-硫酮结构相关的1-苄基咪唑-2-硫酮等化合物对多巴胺β-羟化酶具有抑制活性。该酶在神经递质的合成中起着重要作用,并且是高血压等疾病治疗干预的潜在靶点(Ross等人,1987年).

结构研究

已经进行了研究以了解4,5-二羟基咪唑烷-2-硫酮等化合物的晶体中的结构和电子密度分布。这些研究提供了咪唑烷-2-硫酮衍生物的分子结构和键合特性的见解,这对于化学和材料科学中的各种应用非常重要(Nelyubina等人,2009年).

金属配合物的形成

已经对1-甲基咪唑啉-2(3H)-硫酮等杂环硫酮与镉(II)等金属形成配合物进行了大量研究。这些研究对于了解这些化合物的配位化学及其在材料科学、催化和环境化学中的潜在应用至关重要(Bell等人,2004年).

缓蚀剂

与1-乙基咪唑烷-2-硫酮相关的化合物,如1-(2-乙基氨基)-2-甲基咪唑啉,因其在酸性介质中作为缓蚀剂的作用而受到研究。这些发现对于缓蚀性至关重要的工业应用至关重要(Cruz等人,2004年).

抗菌剂

已经合成了一些1-芳基咪唑烷-2-硫酮的衍生物并评估了它们的抗菌活性。包括1-芳基-2-甲硫代-咪唑啉在内的这些化合物显示出作为潜在抗菌剂的希望(Sztanke等人,2006年).

汞(II)萃取

使用1,3-二乙基咪唑-2-硫酮等化合物萃取汞(II)的研究突出了咪唑烷-2-硫酮衍生物在环境修复和金属回收工艺中的潜在应用(Lu等人,2013年).

作用机制

Target of Action

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. . It’s worth noting that imidazole-2-thiones, a related class of compounds, have been reported to interact with DNA and inhibit the topoisomerase II enzyme .

Mode of Action

. This suggests that 1-ethylimidazolidine-2-thione might interact with its targets in a similar manner.

Biochemical Pathways

, it’s plausible that 1-ethylimidazolidine-2-thione could affect pathways related to DNA replication and repair, as well as cell cycle regulation.

Result of Action

, it’s plausible that 1-ethylimidazolidine-2-thione could induce DNA damage and interfere with cell cycle progression, potentially leading to cell death.

未来方向

The future directions for 1-ethylimidazolidine-2-thione and related compounds could involve further exploration of their biological activities and potential applications in the pharmaceutical and chemical industries . Additionally, the development of more sustainable and environmental-friendly protocols for the preparation of these molecules could be a focus of future research .

属性

IUPAC Name |

1-ethylimidazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMURSYOQVEKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183852 |

Source

|

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29704-02-7 |

Source

|

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029704027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/no-structure.png)